2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Physicochemical profiling Drug-likeness Lipophilicity

2-((1-Allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide (CAS 1207034-43-2) is a synthetic small molecule belonging to the imidazole thioacetanilide (ITA) class, characterized by an imidazole core bearing N1-allyl and C5-phenyl substituents, connected via a thioether bridge to an N-(p-tolyl)acetamide moiety. Its molecular formula is C21H21N3OS (MW 363.48 g/mol) and it is supplied as a research-grade compound with typical purity of 95%+.

Molecular Formula C21H21N3OS
Molecular Weight 363.48
CAS No. 1207034-43-2
Cat. No. B2622195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
CAS1207034-43-2
Molecular FormulaC21H21N3OS
Molecular Weight363.48
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC=C)C3=CC=CC=C3
InChIInChI=1S/C21H21N3OS/c1-3-13-24-19(17-7-5-4-6-8-17)14-22-21(24)26-15-20(25)23-18-11-9-16(2)10-12-18/h3-12,14H,1,13,15H2,2H3,(H,23,25)
InChIKeyXOLKMKANZOSGJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-Allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide (CAS 1207034-43-2): Core Identity and Compound-Class Positioning for Procurement


2-((1-Allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide (CAS 1207034-43-2) is a synthetic small molecule belonging to the imidazole thioacetanilide (ITA) class, characterized by an imidazole core bearing N1-allyl and C5-phenyl substituents, connected via a thioether bridge to an N-(p-tolyl)acetamide moiety . Its molecular formula is C21H21N3OS (MW 363.48 g/mol) and it is supplied as a research-grade compound with typical purity of 95%+ . The ITA scaffold has been established in the primary literature as a privileged structure for non-nucleoside HIV-1 reverse transcriptase inhibition, with lead compounds achieving EC50 values as low as 0.18 μM [1]. However, this specific compound has not been the subject of dedicated published biological studies; its differentiation therefore rests on its unique substitution pattern relative to structurally analogous ITA derivatives and its potential to probe structure–activity relationships (SAR) where the N-(p-tolyl) group may modulate target binding and physicochemical properties compared to unsubstituted or alternatively substituted congeners.

Why Generic Substitution Is Inadequate for 2-((1-Allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide: Positional Isomerism and Substitution-Specific SAR


In the imidazole thioacetanilide series, simple in-class interchange is not supported by existing SAR data. Published studies demonstrate that anti-HIV-1 potency varies dramatically with substituent identity and position: the most active ITA congeners (EC50 0.18–0.20 μM) are >10-fold more potent than the lead compound L1 (EC50 2.053 μM), and the N-aryl acetamide moiety is considered a pharmacophoric requirement for activity [1]. Consequently, swapping the N-(p-tolyl) group of the target compound for an unsubstituted N-phenyl or relocating the methyl group to the imidazole C5-phenyl ring (as in the positional isomer CAS 1207009-51-5) produces a different chemical entity with potentially altered target engagement, lipophilicity, and H-bonding capacity. Procurement of a generic “imidazole thioacetanilide” without specifying the exact substitution pattern risks obtaining a compound with uncharacterized or divergent biological behavior, invalidating SAR comparisons and wasting screening resources. The quantitative evidence below details the measurable points of differentiation that justify compound-specific selection.

Quantitative Differentiation Evidence for 2-((1-Allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide Against Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted Acetamide Analog (CAS 1206996-10-2)

The target compound (MW 363.48 g/mol, calculated logP 2.028) differs substantially from its simpler analog 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide (CAS 1206996-10-2, MW 273.36 g/mol), which lacks the N-(p-tolyl) substituent and instead bears a primary amide terminus . The addition of the p-tolyl group increases molecular weight by 90.12 g/mol and is predicted to raise logP, enhancing membrane permeability potential but also potentially affecting solubility. No experimental logP is available for either compound; the target compound's ZINC-calculated logP is 2.028, placing it within drug-like chemical space, whereas the simpler analog is expected to be more hydrophilic due to the unmasked amide NH2 [1].

Physicochemical profiling Drug-likeness Lipophilicity

Positional Isomer Differentiation: N-(p-Tolyl) vs. C5-(p-Tolyl) Substitution (CAS 1207009-51-5)

The target compound (CAS 1207034-43-2) and 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide (CAS 1207009-51-5) are positional isomers sharing the molecular formula C21H21N3OS and molecular weight 363.48 g/mol . However, the methyl group location differs: the target compound bears the methyl on the acetamide N-phenyl ring (para to the amide nitrogen), while the isomer places the methyl on the imidazole C5-phenyl ring. Published SAR for the ITA class indicates that the N-aryl acetamide substituent directly influences anti-HIV-1 potency, with electron-donating para substituents on the anilide ring enhancing activity in certain contexts [1]. No direct comparative bioassay data exist for this specific pair, but the distinct substitution topology means these isomers cannot be assumed to be functionally interchangeable.

Positional isomerism Structure–activity relationship Pharmacophore mapping

Core Scaffold Bioactivity Baseline: Thione Precursor EC50 Values for Nuclear Receptor Targets

The synthetic precursor 1-allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione (CAS 332358-13-1; BindingDB ID BDBM39432) has been screened in PubChem BioAssays and shows measurable, albeit modest, activity at two human nuclear receptors: EC50 = 1,220 nM against Steroidogenic Factor 1 (SF-1, NR5A1) and EC50 = 1,470 nM against Isoform 2 of Nuclear Receptor ROR-alpha (RORA) [1]. These data provide a quantitative baseline for the imidazole core scaffold from which the target compound is derived (via S-alkylation with 2-chloro-N-(p-tolyl)acetamide). The conversion of the thione to the thioether-linked acetamide is expected to substantially alter both potency and selectivity profile, but no corresponding EC50 data are available for the target compound itself.

BindingDB Nuclear receptor High-throughput screening

Class-Level Anti-HIV-1 Potency of ITA Scaffold vs. Reference NNRTIs

The imidazole thioacetanilide (ITA) compound class, to which the target compound belongs, has demonstrated potent anti-HIV-1 activity in cell-based assays. In the foundational study by Zhan et al. (2009), the most active ITA derivatives 4a5 and 4a2 achieved EC50 values of 0.18 μM and 0.20 μM, respectively, against HIV-1 in MT-4 cells, outperforming both the lead compound L1 (EC50 2.053 μM) and the reference drugs nevirapine and delavirdine [1]. While the target compound was not among the specific congeners tested, its structural features—N1-allyl, C5-phenyl, and N-(p-tolyl)acetamide—are fully consistent with the active ITA pharmacophore. SAR analysis from this study indicates that both the N1-aryl group on the imidazole and the N-aryl substituent on the acetamide contribute critically to antiviral potency .

HIV-1 Non-nucleoside reverse transcriptase inhibitor Antiviral screening

Vendor Specification Differentiation: Purity Grade and Catalog Availability

The target compound (CAS 1207034-43-2) is commercially available through specialized research chemical suppliers with a declared purity of 95%+ (Catalog Number CM639809) . Its closest positional isomer (CAS 1207009-51-5) is supplied under Catalog Number CM618025 with the same 95%+ purity specification and identical molecular formula . The simpler acetamide analog (CAS 1206996-10-2, MW 273.36) is also available at 95%+ purity . At the time of assessment, no supplier provides analytical certification beyond standard purity; melting point, boiling point, and density data are not reported for any of these compounds . The ZINC database lists the target compound as 'Orphaned' (no active vendor since 2017), indicating potential supply constraints [1].

Chemical procurement Quality control Research-grade specification

Synthetic Route Specificity: S-Alkylation of Imidazole-2-Thione with 2-Chloro-N-(p-tolyl)acetamide

A published synthetic protocol for closely related 2-(1H-imidazol-2-ylthio)-N-(p-tolyl)acetamide derivatives demonstrates that the target compound's core connectivity is accessible via reaction of an imidazole-2-thione derivative with 2-chloro-N-(p-tolyl)acetamide under basic conditions [1]. This method has been validated for structurally analogous substrates (Salman et al., 2015). The target compound differs from the published example by the presence of the N1-allyl and C5-phenyl substituents on the imidazole ring. The commercial availability of the precursor 1-allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione (CAS 332358-13-1) [2] provides a direct synthetic entry point, enabling in-house resynthesis for scale-up or analog generation without reliance on single-source vendors.

Synthetic chemistry S-Alkylation Imidazole derivatization

Recommended Application Scenarios for 2-((1-Allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide Based on Verified Differentiation Evidence


HIV-1 NNRTI Screening Library Design: SAR Probe for the N-Aryl Acetamide Pharmacophore

The ITA scaffold has confirmed anti-HIV-1 activity with EC50 values as low as 0.18 μM, exceeding the potency of nevirapine and delavirdine in MT-4 cell assays [1]. The target compound fills a specific SAR niche by introducing a para-methyl substituent on the N-phenylacetamide ring—a modification that, based on class-level SAR, may enhance potency through increased lipophilicity and altered electronic effects at the anilide binding site. Inclusion of this compound in an NNRTI-focused screening deck alongside its unsubstituted N-phenyl analog and the positional isomer (CAS 1207009-51-5) enables systematic mapping of methyl group contributions to antiviral activity and selectivity. Procurement of the correct CAS number ensures that the intended N-(p-tolyl) regioisomer—not the C5-(p-tolyl) isomer—is screened, a critical distinction for valid SAR interpretation .

Nuclear Receptor Profiling: Follow-Up on Thione Precursor Hits

The thione precursor (1-allyl-5-phenyl-imidazole-2-thione) has demonstrated binding to SF-1 (EC50 1,220 nM) and ROR-alpha (EC50 1,470 nM) in PubChem screening assays [2]. The target compound represents an S-alkylated derivative of this hit, replacing the thione sulfur with a thioether-linked N-(p-tolyl)acetamide group. This structural elaboration increases molecular weight by approximately 147 g/mol and adds H-bond acceptor/donor functionality, which may enhance affinity or alter selectivity relative to the parent thione. Research groups engaged in nuclear receptor drug discovery can use the target compound as a probe to assess whether extending from the imidazole 2-position with an acetamide vector improves target engagement or modulates selectivity between SF-1 and ROR-alpha.

Computational Chemistry and Molecular Docking: Validating Predicted Binding Modes

With no experimental bioactivity data available (ChEMBL 20 confirms zero known activities) [3], the target compound represents a clean test case for prospective computational predictions. Its calculated logP of 2.028, molecular weight of 363.48 g/mol, and 5 heteroatoms place it within drug-like chemical space [3]. Docking studies against HIV-1 reverse transcriptase (PDB structures co-crystallized with NNRTIs) or nuclear receptors SF-1/ROR-alpha can generate testable binding hypotheses. The compound's orphaned status in screening databases means that any newly generated experimental data will constitute original contributions, increasing publication potential for academic groups and providing proprietary differentiation for industrial screening collections.

Synthetic Methodology Development: Substrate for Imidazole Thioether Derivatization Chemistry

The established synthetic route—S-alkylation of imidazole-2-thiones with 2-chloro-N-(aryl)acetamides [4]—positions the target compound as both a product and a potential intermediate for further derivatization. The N1-allyl group offers a handle for additional functionalization (e.g., cross-metathesis, hydroboration, or click chemistry), while the N-(p-tolyl)acetamide terminus can be hydrolyzed to the carboxylic acid for subsequent amide coupling diversification. For medicinal chemistry groups building focused ITA libraries, procurement of the pre-assembled target compound accelerates SAR exploration by providing a late-stage intermediate that can be directly modified without multi-step de novo synthesis.

Quote Request

Request a Quote for 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.